molecular formula C11H17ClN2O B8292696 2{[(6-Chloro(3-pyridyl))methyl]propylamino}ethan-1-ol

2{[(6-Chloro(3-pyridyl))methyl]propylamino}ethan-1-ol

Cat. No. B8292696
M. Wt: 228.72 g/mol
InChI Key: GBPYPAJINSIEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2{[(6-Chloro(3-pyridyl))methyl]propylamino}ethan-1-ol is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2{[(6-Chloro(3-pyridyl))methyl]propylamino}ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2{[(6-Chloro(3-pyridyl))methyl]propylamino}ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2{[(6-Chloro(3-pyridyl))methyl]propylamino}ethan-1-ol

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl-propylamino]ethanol

InChI

InChI=1S/C11H17ClN2O/c1-2-5-14(6-7-15)9-10-3-4-11(12)13-8-10/h3-4,8,15H,2,5-7,9H2,1H3

InChI Key

GBPYPAJINSIEDI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCO)CC1=CN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was made in a manner analogous to that set forth in Step B of Example 2, using 11.3 grams (about 0.055 mole) of 2-{[(6-chloro-3-pyridyl)methyl]amino}ethan-1-ol, 25.4 grams (0.150 mole) of 1-iodopropane, and 14.5 grams (0.143 mole) of triethylamine in 50 mL of acetonitrile. The yield of the subject compound was about 2.2 grams.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.